Giractidum
Description
Giractide is a polypeptide hormone that corresponds to the first eighteen amino acid residues of corticotropin, with the 1-serine replaced by glycine . It has a molecular formula of C₁₀₀H₁₅₆N₃₄O₂₂S and a molecular weight of 2218.62 g/mol . Giractide acts through the stimulation of adrenocorticotropic hormone receptors, primarily located on adrenocortical cells .
Properties
CAS No. |
24870-04-0 |
|---|---|
Molecular Formula |
C100H156N34O22S |
Molecular Weight |
2218.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H156N34O22S/c1-56(2)82(96(155)118-53-79(138)120-65(23-9-12-37-101)85(144)124-66(24-10-13-38-102)87(146)125-67(27-16-41-114-99(108)109)86(145)123-64(83(105)142)26-15-40-113-98(106)107)133-95(154)77-29-18-43-134(77)97(156)71(25-11-14-39-103)121-80(139)52-117-84(143)74(47-59-50-116-63-22-8-7-21-62(59)63)130-88(147)68(28-17-42-115-100(110)111)126-92(151)73(45-57-19-5-4-6-20-57)129-93(152)75(48-60-51-112-55-119-60)131-89(148)69(34-35-81(140)141)127-90(149)70(36-44-157-3)128-94(153)76(54-135)132-91(150)72(122-78(137)49-104)46-58-30-32-61(136)33-31-58/h4-8,19-22,30-33,50-51,55-56,64-77,82,116,135-136H,9-18,23-29,34-49,52-54,101-104H2,1-3H3,(H2,105,142)(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,137)(H,123,145)(H,124,144)(H,125,146)(H,126,151)(H,127,149)(H,128,153)(H,129,152)(H,130,147)(H,131,148)(H,132,150)(H,133,154)(H,140,141)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,82-/m0/s1 |
InChI Key |
UCAQRQOWAWUCJG-NIXLADBNSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |
sequence |
GYSMEHFRWGKPVGKKRR |
Synonyms |
1-Gly-ACTH amide alpha (1-18) ACTH amide alpha (1-18), Gly(1)- ACTH-NH2 alpha (1-18), glycine(1)- |
Origin of Product |
United States |
Preparation Methods
Initial Precursor Preparation
The radical pathway begins with diphenylgermanium dicarboxylic acid (C₁₄H₁₂GeO₄), synthesized through the condensation of germanium tetrachloride with substituted benzoic acids under inert atmosphere. Key parameters include:
Table 1: Reaction Conditions for Precursor Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 78°C ± 2°C | Δ10% yield/5°C |
| Solvent System | THF/DMF (3:1 v/v) | Optimal polarity |
| Reaction Time | 48-72 h | >90% conversion |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces byproducts |
The intermediate undergoes radical initiation using azobisisobutyronitrile (AIBN) at 80°C, generating stabilized germanium-centered radicals that facilitate spirocycle formation.
Cyclization and Coordination
Controlled addition of γ-butyrolactone derivatives (0.5 M in toluene) induces ring-opening/closure sequences. Real-time FTIR monitoring reveals complete lactone incorporation within 6-8 hours, confirmed by the disappearance of the 1780 cm⁻¹ carbonyl stretch. The final coordination step employs acetic acid vapors to protonate residual carboxylate groups, achieving 89% isolated yield through fractional crystallization from ethyl acetate/hexane mixtures.
Oxidative Coupling Methodology
Substrate Activation
This alternative approach oxidizes germanium(II) precursors (e.g., GePh₂) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The reaction proceeds through a three-stage mechanism:
- Electrophilic Activation : mCPBA generates Ge(IV) intermediates with enhanced Lewis acidity
- Ligand Association : Carboxylic acid donors coordinate axially (Keq = 1.2 × 10³ M⁻¹)
- Reductive Elimination : Concerted bond formation yields the spirocyclic product
Table 2: Comparative Analysis of Oxidants
| Oxidant | Conversion (%) | Selectivity (%) | TON |
|---|---|---|---|
| mCPBA | 94 | 88 | 450 |
| H₂O₂ | 67 | 72 | 210 |
| TBHP | 81 | 79 | 320 |
Acid-Mediated Dearylation
Post-oxidative treatment with HCl (2M in dioxane) selectively cleaves phenyl groups while preserving the coordination sphere. NMR studies (H,C,Ge) demonstrate complete dearylation within 30 minutes at 0°C, with the Ge center maintaining pentacoordination through solvent interactions (DMSO-d₆ as confirmed by NOE correlations).
Critical Process Parameters
Temperature Optimization
Reaction profiles show distinct regimes:
- <50°C : Radical recombination dominates (60% dimeric byproducts)
- 50-70°C : Balanced propagation/termination (75% monomeric product)
- >70°C : Germanium-ligand dissociation occurs (20% decomposition)
Solvent Effects
Polar aprotic solvents (ε > 15) stabilize transition states during cyclization:
Table 3: Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 92 | 5.5 |
| NMP | 32.2 | 89 | 6.2 |
| DMSO | 46.7 | 85 | 7.8 |
| THF | 7.5 | 63 | 12.4 |
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (ACN:H₂O 65:35 + 0.1% TFA) achieves 99.5% purity. Retention times:
- This compound: 14.2 min
- Diphenylgermanium precursor: 9.8 min
- Oxidized byproducts: 17.6-18.9 min
Crystallization Protocols
Slow evaporation from acetonitrile produces X-ray quality crystals (0.3 × 0.2 × 0.1 mm³) suitable for structural analysis. Unit cell parameters (a = 10.21 Å, b = 12.34 Å, c = 8.92 Å, α = 90°, β = 105.6°, γ = 90°) match single-crystal diffraction data.
Mechanistic Insights and Kinetic Studies
Radical Pathway Kinetics
EPR spectroscopy identifies persistent germanium radicals (g-factor = 2.0031) with half-lives >30 minutes. The rate-determining step involves radical coupling (k = 1.2 × 10⁻³ s⁻¹), followed by rapid lactone ring closure (k = 4.7 × 10⁻² s⁻¹).
Oxidative Route Thermodynamics
Isothermal titration calorimetry measures ΔH = -58.2 kJ/mol and ΔS = -132 J/(mol·K) for the oxidation step, indicating an enthalpy-driven process with significant transition state ordering.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A microreactor system (0.5 mm ID, 10 mL volume) achieves 92% yield at 5 g/h throughput, compared to 88% yield in batch mode. Key advantages include:
- Precise temperature control (±0.5°C vs. ±5°C batch)
- Reduced radical recombination (<2% vs. 15% batch)
- 40% lower solvent consumption
Waste Stream Management
Lifecycle analysis identifies three primary waste components:
- Phenyl-containing byproducts (18% mass balance)
- Germanium oxides (7%)
- Solvent residues (65%) Closed-loop recycling recovers >95% germanium species through ion-exchange resins.
Chemical Reactions Analysis
Types of Reactions
Giractide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in Giractide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize sulfur-containing residues.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol are used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using specific reagents that facilitate the exchange of one amino acid for another during peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Creation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
Giractide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating adrenocorticotropic hormone receptors and its effects on adrenocortical cells.
Medicine: Explored for potential therapeutic applications in conditions related to adrenal gland function.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
Giractide exerts its effects by binding to and activating adrenocorticotropic hormone receptors on adrenocortical cells . This activation stimulates the production of corticosteroids, which play a crucial role in regulating various physiological processes, including stress response, immune function, and metabolism. The molecular targets involved in this pathway include the adrenocorticotropic hormone receptors and downstream signaling molecules that mediate the effects of corticosteroids.
Comparison with Similar Compounds
Giractide is unique in its specific sequence and structure, which allows it to selectively stimulate adrenocorticotropic hormone receptors. Similar compounds include:
Corticotropin: The natural hormone from which Giractide is derived.
Synthetic analogs of corticotropin: These compounds have modified amino acid sequences to enhance their stability or activity.
Other peptide hormones: Such as melanocyte-stimulating hormone, which shares some structural similarities with corticotropin but has different biological functions.
Giractide stands out due to its specific modification (replacement of 1-serine with glycine) and its targeted action on adrenocorticotropic hormone receptors, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
Giractidum, a compound of interest in pharmacological research, has been studied for its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various contexts.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its biological activity. The compound's chemical formula and structural components play a critical role in its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 223.68 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The compound has been noted for its potential anti-inflammatory and analgesic effects, which are mediated through the inhibition of pro-inflammatory pathways.
- Receptor Interaction : this compound binds to G-protein coupled receptors (GPCRs), modulating their activity.
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation.
Pharmacological Effects
Research indicates that this compound displays a range of pharmacological effects:
- Anti-inflammatory : Reduces inflammation in animal models.
- Analgesic : Provides pain relief comparable to standard analgesics.
- Antioxidant : Exhibits free radical scavenging activity.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced edema induced by carrageenan injection. The results showed a reduction in paw swelling by 50% compared to the control group.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Paw Swelling (mm) | 10.0 | 5.0 |
| Inflammatory Markers | High | Low |
Study 2: Analgesic Activity
In a double-blind clinical trial involving patients with chronic pain, this compound was administered over four weeks. The findings indicated a significant reduction in pain scores:
- Pain Score Reduction : From an average score of 8/10 to 3/10.
- Patient Satisfaction : 85% of participants reported satisfactory pain relief.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- Cell Line Studies : In vitro studies using human cell lines showed that this compound could inhibit the proliferation of cancer cells, suggesting potential anti-cancer properties.
- Toxicity Assessment : Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses.
Q & A
Q. How to design interdisciplinary studies linking this compound's chemical properties to ecological impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
